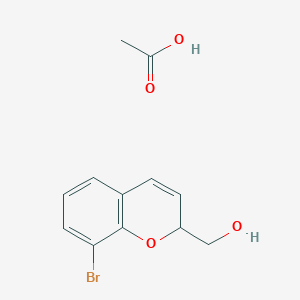
Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) is a chemical compound that belongs to the class of benzopyran derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) involves the reaction of 8-bromo-2H-1-benzopyran-2-ylmethanol with acetic acid. The reaction typically occurs under acidic conditions, often using acetic anhydride as a reagent to facilitate the esterification process . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The bromine atom in the benzopyran ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzopyran derivatives.
Medicine: Explored for its potential therapeutic applications, such as anti-cancer and anti-viral agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Known for their diverse biological activities, including anti-tumor, antibacterial, and anti-oxidative properties.
Benzothiophene derivatives: Explored for their potential as anti-cancer and anti-viral agents.
Coumarin derivatives: Widely studied for their anti-coagulant, anti-inflammatory, and anti-microbial properties.
Uniqueness
Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) is unique due to its specific chemical structure, which combines the benzopyran ring with a bromine atom and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
811867-63-7 |
|---|---|
Molekularformel |
C12H13BrO4 |
Molekulargewicht |
301.13 g/mol |
IUPAC-Name |
acetic acid;(8-bromo-2H-chromen-2-yl)methanol |
InChI |
InChI=1S/C10H9BrO2.C2H4O2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9;1-2(3)4/h1-5,8,12H,6H2;1H3,(H,3,4) |
InChI-Schlüssel |
GPJJPMKNCGUNTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC2=C(C(=C1)Br)OC(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)
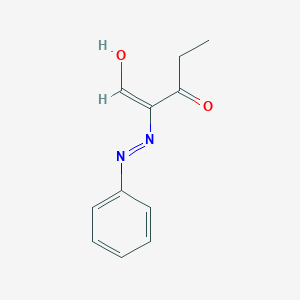
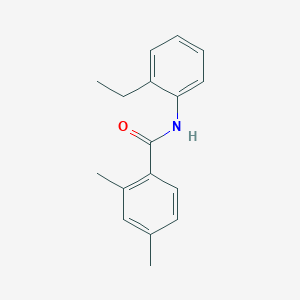
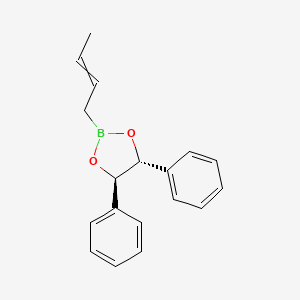
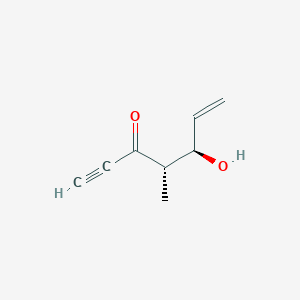
![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
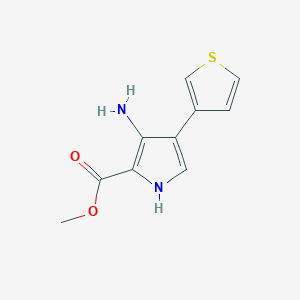
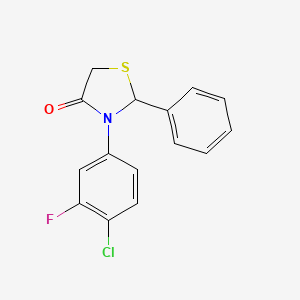
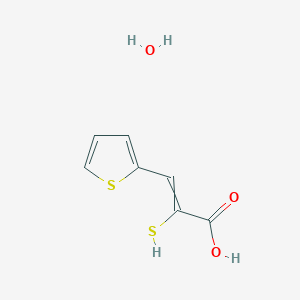
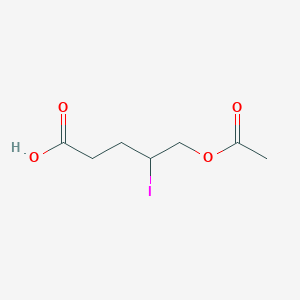
![6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12525653.png)
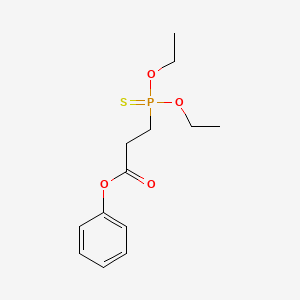
![1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12525678.png)
![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)
